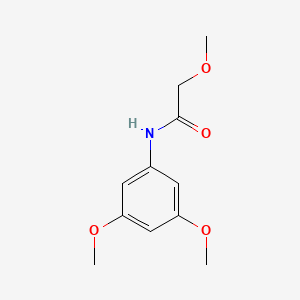
N-(3,5-dimethoxyphenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-methoxyacetamide, commonly known as DMAA, is a synthetic compound that has gained popularity in the scientific research community due to its potential as a psychoactive substance. DMAA is a member of the phenethylamine family and has a similar chemical structure to amphetamines.
作用機序
The exact mechanism of action of DMAA is not fully understood, but it is believed to act as a monoamine releasing agent. It is thought to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased energy, focus, and mood.
Biochemical and Physiological Effects
DMAA has been shown to have stimulant effects on the central nervous system. It can increase heart rate, blood pressure, and respiration. It has also been shown to increase the release of glucose from the liver, which can lead to increased energy levels. DMAA has been studied for its potential as a weight loss supplement, but its effectiveness in this regard is not fully understood.
実験室実験の利点と制限
DMAA has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in a lab setting. It has also been shown to have stimulant properties, which can be useful for studying the effects of psychoactive substances on behavior. However, DMAA also has limitations. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, its legal status in many countries is unclear, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on DMAA. One area of interest is its potential as a weight loss supplement. More studies are needed to determine its effectiveness in this regard and to understand its mechanism of action. Additionally, DMAA could be studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Further research is also needed to understand the long-term effects of DMAA on the body and its potential for abuse.
Conclusion
In conclusion, DMAA is a synthetic compound with potential as a psychoactive substance. It has been studied for its effects on the central nervous system and has been used as a pre-workout supplement in the fitness industry. DMAA has several advantages for use in scientific research, but it also has limitations, and its long-term effects on the body are not fully understood. Future research on DMAA could lead to a better understanding of its potential as a weight loss supplement, treatment for cognitive disorders, and its long-term effects on the body.
合成法
DMAA can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to 3,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with methylamine to form DMAA. The final product is purified through recrystallization.
科学的研究の応用
DMAA has been studied for its potential as a psychoactive substance and its effects on the central nervous system. It has been shown to have stimulant properties and has been used as a pre-workout supplement in the fitness industry. In scientific research, DMAA has been used as a tool to study the effects of psychoactive substances on the brain and behavior.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-7-11(13)12-8-4-9(15-2)6-10(5-8)16-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUQZFYWONQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

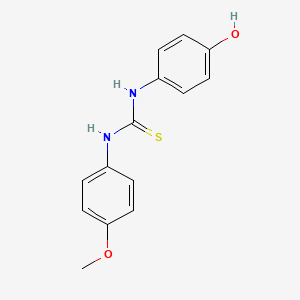
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
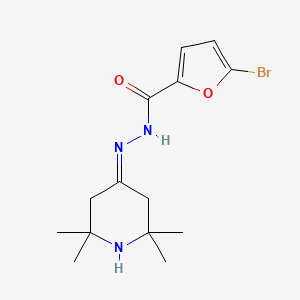
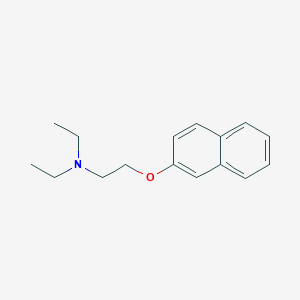
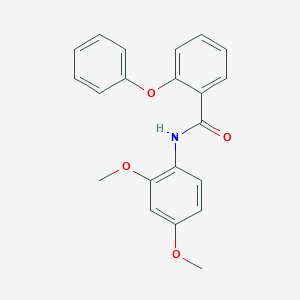
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
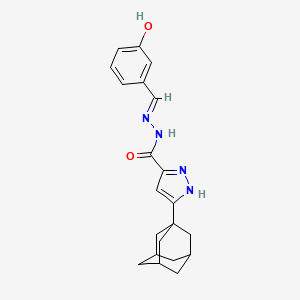
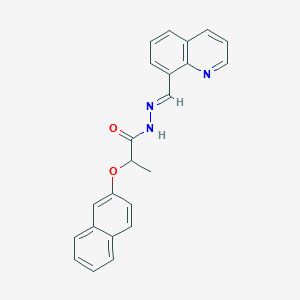
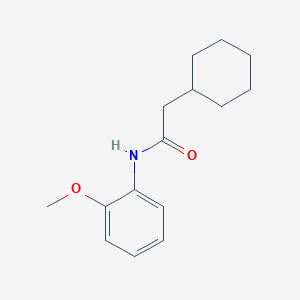
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
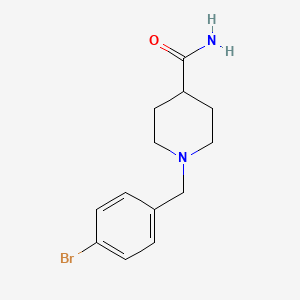
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
